2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine
CAS No.:
Cat. No.: VC13663300
Molecular Formula: C12H7ClF3NO
Molecular Weight: 273.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7ClF3NO |
|---|---|
| Molecular Weight | 273.64 g/mol |
| IUPAC Name | 2-chloro-5-[4-(trifluoromethoxy)phenyl]pyridine |
| Standard InChI | InChI=1S/C12H7ClF3NO/c13-11-6-3-9(7-17-11)8-1-4-10(5-2-8)18-12(14,15)16/h1-7H |
| Standard InChI Key | QPRJPBJFFAHFPN-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)Cl)OC(F)(F)F |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=C(C=C2)Cl)OC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine (CAS: 919478-28-7) is a heteroaromatic compound featuring a pyridine core substituted with a chlorine atom at the 2-position and a 4-(trifluoromethoxy)phenyl group at the 5-position. Its molecular formula is C₁₂H₇ClF₃NO, with a molar mass of 273.64 g/mol . The trifluoromethoxy (-OCF₃) group imparts significant polarity and electron-withdrawing characteristics, influencing the compound’s reactivity and stability.
Key Physicochemical Properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 273.64 g/mol | |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
| LogP (Partition Coeff.) | Estimated ~4.4 (similar analogs) | |
| Solubility | Likely low in aqueous media |
The compound’s structure has been validated via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) in related derivatives .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of 2-Chloro-5-(4-(trifluoromethoxy)phenyl)pyridine involves multi-step strategies, often leveraging cross-coupling reactions or nucleophilic substitutions:
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Chlorination-Fluorination Exchange:
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Silver-Mediated C–H Trifluoromethoxylation:
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Suzuki-Miyaura Coupling:
Scalability and Industrial Relevance
Industrial production often employs vapor-phase reactions due to cost efficiency. For instance, simultaneous chlorination/fluorination in fluidized-bed reactors minimizes by-products . Gram-scale syntheses have been demonstrated for related trifluoromethoxylated pyridines .
Biological and Chemical Interactions
Mechanism of Action (Representative Analogs)
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Enzyme Inhibition: Thiourea derivatives (e.g., ML267) bind to bacterial PPTases, disrupting secondary metabolism (IC₅₀ = 0.29 μM) .
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Receptor Binding: mGlu5 negative allosteric modulators (NAMs) like CTEP exhibit nanomolar affinity .
Structure-Activity Relationships (SAR)
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Pyridine Core: Essential for π-π stacking with aromatic residues in enzyme active sites .
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Trifluoromethoxy Group: Enhances metabolic stability and electronegativity, critical for target selectivity .
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Chlorine Substituent: Increases lipophilicity and steric hindrance, affecting bioavailability .
Future Directions
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Synthetic Innovation: Radical trifluoromethoxylation using bis(trifluoromethyl)peroxide (BTMP) could streamline production .
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Drug Development: Late-stage functionalization of pharmaceuticals (e.g., antifungals, antivirals) using this scaffold .
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Sustainability: Green chemistry approaches to reduce reliance on halogenated reagents .
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